8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride
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Overview
Description
8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[45]decane-2,4-dione dihydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride typically involves multiple steps. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and high-yielding. These methods often involve catalytic hydrogenation, oxidation, and Bucherer–Bergs reactions. The use of commercially available reagents and mild reaction conditions ensures that the process is scalable and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions often employ hydrogenation techniques to add hydrogen atoms to the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and various oxidizing and reducing agents. Reaction conditions are typically mild, with temperatures and pressures optimized to maximize yield and minimize by-products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce hydrogenated compounds.
Scientific Research Applications
8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of biologically active compounds and as an intermediate in the synthesis of various chemicals
Mechanism of Action
The mechanism of action of 8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A second-generation insecticide with a similar spirocyclic structure, used for its efficacy and safety in crop protection.
8-oxa-2-azaspiro[4.5]decane:
Uniqueness
8-Isobutyl-3-(pyrrolidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H28Cl2N4O2 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
8-(2-methylpropyl)-3-pyrrolidin-3-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C15H26N4O2.2ClH/c1-11(2)10-18-7-4-15(5-8-18)13(20)19(14(21)17-15)12-3-6-16-9-12;;/h11-12,16H,3-10H2,1-2H3,(H,17,21);2*1H |
InChI Key |
BUHMGMSSZSSABX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC2(CC1)C(=O)N(C(=O)N2)C3CCNC3.Cl.Cl |
Origin of Product |
United States |
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